1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol
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Overview
Description
1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol is an organic compound that features a unique combination of amino, chloro, and fluoro functional groups attached to a propanol backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and epichlorohydrin.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biology: The compound is studied for its potential effects on cellular signaling pathways and its ability to modulate enzyme activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
1-Amino-3-(3-chloro-4-fluorophenyl)propan-2-ol: Similar structure but with a different substitution pattern on the propanol backbone.
1-Amino-2-(3-chloro-4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of a fluoro group.
1-Amino-2-(3-chloro-4-bromophenyl)propan-2-ol: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness: 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity for certain molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
1-amino-2-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(13,5-12)6-2-3-8(11)7(10)4-6/h2-4,13H,5,12H2,1H3 |
InChI Key |
JDSAVNRTBLPSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)F)Cl)O |
Origin of Product |
United States |
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